molecular formula C14H19ClN2O4 B15251154 Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride

Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride

Cat. No.: B15251154
M. Wt: 314.76 g/mol
InChI Key: XDBGAPKWUMJMJC-ZVWHLABXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by esterification with methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to ensure environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of chiral compounds and complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride

Uniqueness

Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride is unique due to its Cbz protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection steps are crucial .

Properties

Molecular Formula

C14H19ClN2O4

Molecular Weight

314.76 g/mol

IUPAC Name

methyl (2R,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12+;/m0./s1

InChI Key

XDBGAPKWUMJMJC-ZVWHLABXSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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